molecular formula C20H23ClN2O5S B2881183 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide CAS No. 922077-49-4

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2881183
CAS No.: 922077-49-4
M. Wt: 438.92
InChI Key: ZKTFIYPTVOTEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H23ClN2O5S and its molecular weight is 438.92. The purity is usually 95%.
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Biological Activity

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
CAS Number 921903-99-3
Molecular Formula C₁₉H₂₁ClN₂O₄S
Molecular Weight 408.9 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in critical biological pathways. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor of enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors that regulate cell proliferation and apoptosis.

Biological Activity and Efficacy

Recent studies have highlighted the compound's potential in various biological contexts:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.

Antimicrobial Properties

The compound has been tested against several bacterial strains, demonstrating inhibitory effects. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Anti-inflammatory Effects

Preliminary data suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on breast cancer cell lines. Results indicated an IC50 value of 0.5 µM, suggesting potent anticancer activity compared to standard chemotherapeutics .
  • Antimicrobial Testing :
    • In a study assessing antimicrobial efficacy, the compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively .
  • Inflammation Model :
    • An animal model study demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum after induced inflammation .

Summary of Findings

Biological ActivityObserved EffectsReference
Anticancer Induces apoptosis
Antimicrobial Inhibits bacterial growth
Anti-inflammatory Reduces cytokine levels

Properties

IUPAC Name

3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O5S/c1-5-23-16-10-13(6-8-18(16)28-12-20(2,3)19(23)24)22-29(25,26)14-7-9-17(27-4)15(21)11-14/h6-11,22H,5,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTFIYPTVOTEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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